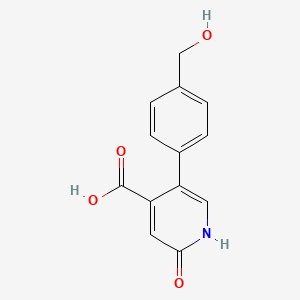
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of a hydroxyl group at the second position and a 4-hydroxymethylphenyl group at the fifth position of the isonicotinic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid typically involves the condensation reaction of isonicotinic acid hydrazide with an appropriate aldehyde, such as 4-hydroxymethylbenzaldehyde. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron (Fe) in the presence of halogens.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.
科学的研究の応用
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Material Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It serves as a ligand in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Potential use in the development of new catalysts and functional materials.
作用機序
The mechanism of action of 2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular pathways essential for microbial or cancer cell survival . The hydroxyl and isonicotinic acid groups play a crucial role in binding to active sites of target proteins, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Isonicotinic Acid: A simpler derivative with a carboxylic acid group at the fourth position of the pyridine ring.
Nicotinic Acid: An isomer with the carboxylic acid group at the third position.
Picolinic Acid: Another isomer with the carboxylic acid group at the second position.
Uniqueness
2-Hydroxy-5-(4-hydroxymethylphenyl)isonicotinic acid is unique due to the presence of both hydroxyl and 4-hydroxymethylphenyl groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs. This structural complexity allows for more diverse applications in various fields of research and industry.
特性
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-7-8-1-3-9(4-2-8)11-6-14-12(16)5-10(11)13(17)18/h1-6,15H,7H2,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBNPOACRZOFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687119 |
Source


|
| Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-01-1 |
Source


|
| Record name | 5-[4-(Hydroxymethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60687119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
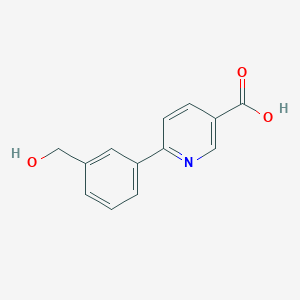
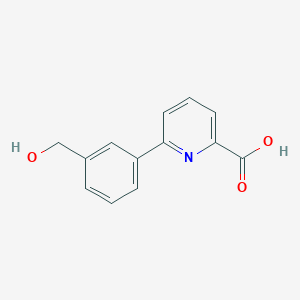

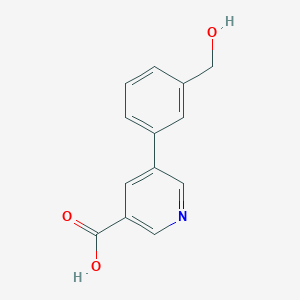
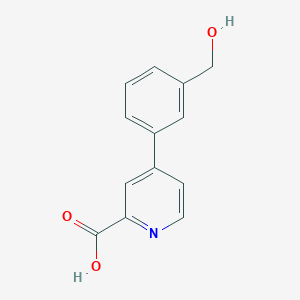
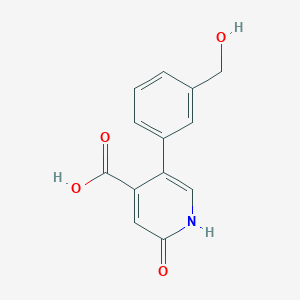
![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387100.png)
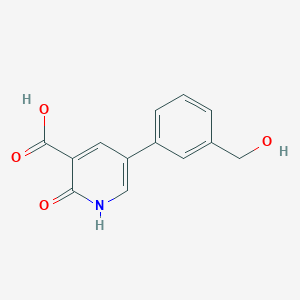
![6-[4-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387128.png)
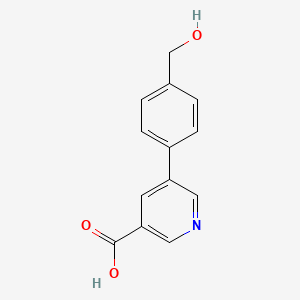
![2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-4-carboxylic acid](/img/structure/B6387137.png)
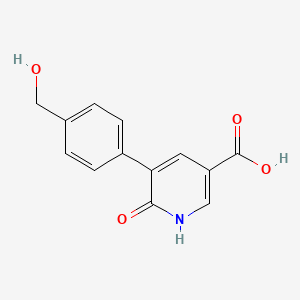
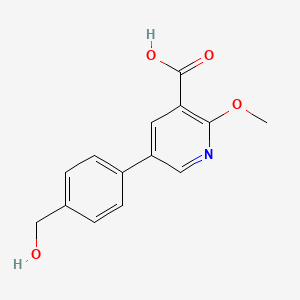
![2-Amino-5-[4-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387169.png)
